molecular formula C12H18N2O B5793100 2-ethyl-N-(pyridin-4-ylmethyl)butanamide

2-ethyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B5793100
M. Wt: 206.28 g/mol
InChI Key: WNRDAMUHWCSQGC-UHFFFAOYSA-N
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Description

Contextualization of N-Acyl Amide Scaffolds and Their Biological Relevance

The N-acyl amide moiety is a ubiquitous structural feature in a vast array of biologically active compounds, including natural products and synthetic drugs. sphinxsai.comrsc.org This functional group is characterized by a fatty acyl group linked to a primary amine metabolite through an amide bond. sphinxsai.com The versatility of the N-acyl amide scaffold lies in its ability to participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors.

N-acyl amides are involved in a multitude of physiological processes, including cell-to-cell communication, cardiovascular function, and metabolic homeostasis. sphinxsai.com Their diverse biological activities have led to their investigation in numerous therapeutic areas. For instance, various N-acyl amide derivatives have been explored for their potential as antituberculosis, anticonvulsant, analgesic, anti-inflammatory, and antitumor agents. sphinxsai.com The ease of synthesis, allowing for the facile introduction of diverse substituents, further enhances the appeal of the N-acyl amide scaffold in the generation of compound libraries for high-throughput screening. sphinxsai.com

Strategic Importance of Pyridine-Containing Architectures in Chemical Biology and Drug Discovery

The pyridine (B92270) ring is a privileged heterocyclic scaffold that is prominently featured in a significant number of FDA-approved drugs. nih.gov Its presence in a molecule can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and improving aqueous solubility.

The therapeutic applications of pyridine-containing drugs are extensive and diverse, encompassing treatments for cancer, viral infections, microbial diseases, and inflammation. nih.gov The pyridine nucleus is a key component in many natural products, including vitamins and alkaloids, further underscoring its biological significance. nih.gov The strategic incorporation of a pyridine moiety into a drug candidate is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov

Rationale for Academic Investigation of 2-ethyl-N-(pyridin-4-ylmethyl)butanamide within Contemporary Chemical Research

The compound this compound represents a logical convergence of the two aforementioned key structural motifs: the N-acyl amide and the pyridine ring. The rationale for its academic investigation is rooted in the potential for this hybrid molecule to exhibit novel or enhanced biological activities, drawing from the established therapeutic value of its constituent parts.

The synthesis and study of this compound would allow researchers to explore the structure-activity relationships (SAR) of this particular arrangement. The 2-ethylbutanamide (B1267559) portion provides a lipophilic acyl group that can be systematically modified to probe its influence on target binding and cellular permeability. The pyridin-4-ylmethyl group introduces a polar, basic center that can engage in specific interactions with biological macromolecules and improve the compound's solubility.

The investigation of such a molecule would likely be aimed at discovering new leads for a variety of therapeutic targets. Given the broad spectrum of activities associated with both N-acyl amides and pyridines, potential areas of research could include, but are not limited to, oncology, neurodegenerative diseases, and infectious diseases. nih.govekb.eg The systematic exploration of analogs of this compound could lead to the identification of compounds with potent and selective biological profiles, thereby validating this scaffold for further development in drug discovery programs.

Compound Properties and Biological Activities

FeatureN-Acyl Amide ScaffoldsPyridine-Containing Architectures
Key Structural Characteristic Acyl group linked to a primary amine via an amide bond. sphinxsai.comA six-membered heterocyclic ring containing one nitrogen atom.
Common Biological Roles Cell signaling, metabolic regulation. sphinxsai.comEnzyme inhibition, receptor modulation. nih.gov
Therapeutic Areas of Interest Analgesia, anti-inflammatory, anticonvulsant, anticancer. sphinxsai.comOncology, antiviral, antimicrobial, anti-inflammatory. nih.gov
Physicochemical Impact Can modulate lipophilicity and hydrogen bonding capacity.Can enhance solubility, metabolic stability, and target binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-11(4-2)12(15)14-9-10-5-7-13-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRDAMUHWCSQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl N Pyridin 4 Ylmethyl Butanamide and Its Analogues

Overview of Established Synthetic Routes for N-Substituted Butanamides and Pyridine-Methylamine Derivatives

The formation of the amide bond in 2-ethyl-N-(pyridin-4-ylmethyl)butanamide involves the coupling of a 2-ethylbutanoic acid derivative with pyridin-4-ylmethanamine. The synthesis of N-substituted butanamides and pyridine-methylamine derivatives can be achieved through several well-established methods.

N-Substituted Butanamides: The most common approaches for forming the butanamide linkage are direct amidation, the acid chloride method, and the anhydride (B1165640) method. numberanalytics.comchemistrysteps.com

Direct Amidation: This involves the direct reaction of a carboxylic acid (2-ethylbutanoic acid) with an amine (pyridin-4-ylmethanamine), typically facilitated by a coupling reagent to activate the carboxylic acid. numberanalytics.com

Acid Chloride Method: A more reactive approach involves converting the carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.comcommonorganicchemistry.com The resulting 2-ethylbutanoyl chloride is then reacted with the amine.

Anhydride Method: Carboxylic anhydrides can also react with amines to form amides. numberanalytics.com This can proceed via a mixed anhydride formed in situ.

Pyridine-Methylamine Derivatives: The synthesis of the pyridin-4-ylmethanamine moiety can be accomplished through various routes. One common method is the reduction of 4-cyanopyridine. Another approach involves the Gabriel synthesis or other nucleophilic substitution reactions on 4-(halomethyl)pyridine. The direct conversion of N-vinyl or N-aryl amides to pyridine (B92270) derivatives using activating agents like trifluoromethanesulfonic anhydride has also been reported as a single-step method. organic-chemistry.org

Optimized Synthetic Pathways for the Stereoselective and Scalable Production of this compound

For practical applications, particularly in the pharmaceutical industry, synthetic routes must be optimized for efficiency, stereoselectivity, and scalability.

The choice of reagents and reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. The reaction involves the formation of a secondary amide bond between 2-ethylbutanoic acid and the primary amine, pyridin-4-ylmethanamine.

Coupling Reagents: For direct amidation, a variety of coupling reagents are available. Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. chemistrysteps.comucl.ac.uk More advanced and efficient reagents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). numberanalytics.comucl.ac.uk

Acid Chloride Formation: The use of thionyl chloride or oxalyl chloride to form the acid chloride is a cost-effective method often employed in process chemistry. commonorganicchemistry.comucl.ac.uk The reaction is typically performed in an aprotic solvent, and the crude acid chloride is then reacted with the amine in the presence of a base. commonorganicchemistry.com

Bases and Solvents: A suitable base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is often used to neutralize the acid formed during the reaction. commonorganicchemistry.com Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), chosen for their ability to dissolve the reactants effectively. commonorganicchemistry.comucl.ac.uk

Advanced Catalysts: Boron-based reagents have emerged as effective catalysts for direct amidation. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can mediate the direct amidation of various carboxylic acids and amines with high efficiency, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. acs.orgorganic-chemistry.org Boronic acids have also been shown to catalyze these reactions effectively. acs.org

Interactive Table: Common Reagents for Amide Synthesis

Reagent Class Examples Typical Use
Coupling Reagents DCC, EDC, HATU, PyBOP Direct amidation of carboxylic acids and amines numberanalytics.comchemistrysteps.comucl.ac.uk
Chlorinating Agents Thionyl chloride (SOCl₂), Oxalyl chloride Conversion of carboxylic acids to acid chlorides commonorganicchemistry.comucl.ac.uk
Bases Triethylamine (TEA), DIEA Neutralizing acidic byproducts commonorganicchemistry.com
Catalysts Boronic acids, B(OCH₂CF₃)₃ Catalytic direct amidation acs.orgorganic-chemistry.org

The purification of the final product, this compound, is a crucial step to ensure high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: For solid amides, recrystallization is often the method of choice. researchgate.net Suitable solvents are typically polar, such as ethanol, acetone, acetonitrile (B52724), or 1,4-dioxane. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. researchgate.net

Chromatography: Flash chromatography is a widely used technique for purifying amides, especially when dealing with complex reaction mixtures or oily products. biotage.com It allows for the separation of the target compound from unreacted starting materials and byproducts.

Solid-Phase Workup: An alternative to traditional liquid-liquid extraction and chromatography is the use of solid-phase extraction (SPE) or scavenger resins. This technique can simplify the workup procedure by selectively removing byproducts and excess reagents. acs.org For instance, after an amidation reaction mediated by B(OCH₂CF₃)₃, the product can be purified by a simple filtration through commercially available resins. acs.org

Acid-Base Extraction: Given the basic nature of the pyridine ring in the target molecule, acid-base extraction can be employed to separate it from non-basic impurities. The product can be extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous layer before extraction with an organic solvent.

Chemo-Enzymatic and Asymmetric Synthesis Approaches for this compound and Its Enantiomers

The 2-ethylbutanamide (B1267559) moiety contains a chiral center at the carbon bearing the ethyl group. Therefore, the synthesis of enantiomerically pure forms of this compound requires asymmetric synthesis or resolution techniques. Chemo-enzymatic methods offer a powerful and highly selective approach.

Enzymatic Amide Formation: Biocatalysts, such as enzymes, can form amide bonds with high chemo-, regio-, and stereoselectivity. mdpi.com Hydrolases can be used in low-water systems to drive the equilibrium towards amide synthesis. rsc.org Acyltransferases, like the one from Mycobacterium smegmatis (MsAcT), have been successfully used for the efficient synthesis of amides. mdpi.com Nitrile hydratase (NHase) enzymes can be combined with chemocatalysts in one-pot reactions to construct amide bonds. springernature.com These enzymatic methods often proceed under mild conditions, reducing waste and side reactions. nih.govwaseda.jp

Asymmetric Synthesis: Asymmetric synthesis aims to create a single enantiomer of a chiral compound from an achiral starting material. mdpi.com This can be achieved using chiral auxiliaries, catalysts, or reagents. For instance, chiral sulfinamides like tert-butanesulfinamide are well-established chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. rsc.org The synthesis of chiral amines is a key step, as these can then be coupled with the appropriate acid derivative.

Kinetic Resolution: Enzymes can also be used for the kinetic resolution of a racemic mixture of the starting materials or the final product. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a corresponding ester precursor, allowing for the separation of the desired enantiomer.

Green Chemistry Principles and Considerations in this compound Synthesis

The growing emphasis on sustainable chemistry has led to the development of greener methods for amide bond formation. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Methods: A key goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. sigmaaldrich.com The use of boronic acid catalysts or reusable Brønsted acidic ionic liquids for direct amidation aligns with this principle, as it reduces the large amounts of waste generated by traditional coupling reagents. ucl.ac.ukacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation, where water is the only byproduct, is more atom-economical than methods that use stoichiometric activating agents.

Safer Solvents: Many traditional amide syntheses use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Green chemistry encourages the use of safer alternatives. Research has shown that many amide coupling reactions can be performed in less hazardous solvents. ucl.ac.uk Furthermore, integrated catalytic processes that can be conducted in aqueous media are particularly desirable from a green chemistry perspective. springernature.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot, known as a one-pot or tandem reaction, can significantly improve efficiency by reducing the number of workup and purification steps, thereby saving solvents, energy, and time. springernature.com The development of integrated chemo- and biocatalytic systems is a prime example of this approach. springernature.com

Structure Activity Relationship Sar Investigations of 2 Ethyl N Pyridin 4 Ylmethyl Butanamide Derivatives

Systematic Modification of the Butanamide Moiety: Influence on Target Binding and Functional Activity

The butanamide portion of 2-ethyl-N-(pyridin-4-ylmethyl)butanamide, featuring a central amide linkage and a 2-ethylbutanoyl group, plays a crucial role in the molecule's interaction with its biological targets. Modifications to this moiety can significantly impact binding affinity and functional activity by altering steric bulk, lipophilicity, and hydrogen bonding capabilities.

Systematic alterations to the acyl group have been a key area of investigation in related amide structures. For instance, in studies of analogous N-benzylamides, the size and branching of the alkyl chain attached to the carbonyl group are critical. While direct SAR data for this compound is limited, research on similar scaffolds suggests that the 2-ethyl group provides a specific steric profile that may be optimal for fitting into a hydrophobic pocket of a target protein.

In a series of pyrrolidine (B122466) amide derivatives, which also feature an amide linkage, modifications to the acyl chain have demonstrated a clear impact on inhibitory potency. nih.gov Replacing a conformationally restricted phenyl linker with more flexible alkyl chains led to a progressive increase in potency against the enzyme N-acylethanolamine acid amidase (NAAA). nih.gov This suggests that the flexibility and conformation of the butanamide moiety are important determinants of biological activity.

Interactive Table: Hypothetical SAR of Butanamide Moiety Modifications (based on general principles and related series)

Modification of Butanamide Moiety Predicted Impact on Activity Rationale
Replacement of 2-ethyl with smaller alkyl (e.g., methyl, ethyl) Potentially decreased Reduced van der Waals interactions in a hydrophobic pocket.
Replacement of 2-ethyl with larger/bulkier alkyl (e.g., tert-butyl) Potentially decreased Steric hindrance may prevent optimal binding.
Introduction of polarity (e.g., hydroxyl group) on the alkyl chain Activity may decrease or change Alters lipophilicity and may introduce unfavorable interactions.

Exploration of Substitutions on the Pyridine (B92270) Ring and Their Impact on Pharmacological Profiles

The pyridine ring is a key pharmacophoric element in many biologically active compounds due to its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a critical interaction for anchoring a ligand to its target. nih.gov

In the context of this compound, the 4-substituted pyridine ring's orientation and electronic properties are paramount. SAR studies on related N-pyridyl compounds have shown that both the position and the nature of substituents on the pyridine ring can dramatically alter the pharmacological profile. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine nucleus had a noticeable impact on analgesic and anti-inflammatory activities. mdpi.comresearchgate.net Specifically, N-(5-methylpyridin-2-yl) and N-(pyridin-3-yl) derivatives were found to be highly active. researchgate.net

Furthermore, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, influencing its ability to form ionic or hydrogen bonds. Studies on other pyridine derivatives have demonstrated that such modifications can fine-tune the compound's interaction with its biological target. researchgate.net

Interactive Table: Inferred Impact of Pyridine Ring Substitutions on Activity

Substitution Position on Pyridine Ring Substituent Type Predicted Impact on Activity Rationale
2- or 6-position Small, non-polar (e.g., methyl) May be tolerated or slightly beneficial Can enhance hydrophobic interactions without causing significant steric clash.
2- or 6-position Large, bulky Likely detrimental Steric hindrance with the target protein is probable.
3- or 5-position Electron-donating (e.g., -OCH3) Potentially beneficial Can increase the basicity of the pyridine nitrogen, enhancing hydrogen bonding.

Conformational Analysis and Ligand-Target Interactions Informing SAR Elucidation

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. Conformational analysis helps to understand the preferred spatial arrangement of the molecule's different components, such as the orientation of the pyridine ring relative to the butanamide moiety.

Studies on structurally related compounds, such as the aromatase inhibitor rogletimide (B49556) [3-(4-pyridyl)-3-ethyl-piperidine-2,6-dione], have revealed that the conformation of the pyridine ring is crucial for biological activity. nih.gov In rogletimide, the active conformation features the pyridyl ring in an axial position, which is thought to mimic the orientation of a key functional group of the natural substrate. nih.gov A diastereoisomer with an equatorial pyridyl ring showed significantly lower potency, highlighting the importance of the ring's spatial orientation. nih.gov

For this compound, the rotational freedom around the bonds connecting the pyridine ring to the amide nitrogen allows for multiple possible conformations. The amide bond itself is generally planar and rigid due to resonance. auburn.edu The key conformational questions would revolve around the torsion angles of the CH2-N bond and the C-C bonds within the 2-ethylbutyl group. The interplay between these conformations and the steric and electronic nature of the substituents will ultimately determine the optimal geometry for binding. Computational modeling and spectroscopic techniques like NMR can provide valuable insights into the preferred conformations in solution and in the bound state.

Physicochemical Parameters and Their Correlation with Biological Activity (excluding explicit values)

The biological activity of a drug candidate is not solely dependent on its direct interaction with the target but is also heavily influenced by its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters include lipophilicity, solubility, and electronic effects.

Lipophilicity , often expressed as logP or logD, is a measure of a compound's partitioning between a lipid and an aqueous phase. For this compound derivatives, modulating lipophilicity is a critical aspect of SAR. Increasing lipophilicity, for instance by adding alkyl groups to the pyridine ring, can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.

Electronic effects of substituents on the pyridine ring can influence the molecule's pKa. The basicity of the pyridine nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility and ability to form ionic interactions with the target. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.

In many drug discovery programs, a balance of these physicochemical properties is sought to achieve a desirable pharmacological profile. SAR studies often reveal a "sweet spot" where the combination of steric, electronic, and lipophilic properties results in optimal potency and drug-like characteristics.

Preclinical Pharmacological and Biological Activity Profiling of 2 Ethyl N Pyridin 4 Ylmethyl Butanamide

In Vitro Receptor and Enzyme Binding Assays for Target Identification and Selectivity

To determine the biological targets of 2-ethyl-N-(pyridin-4-ylmethyl)butanamide, a series of in vitro binding assays would be the initial step. These assays are fundamental in identifying the specific receptors, ion channels, transporters, or enzymes with which the compound interacts.

High-Throughput Screening Approaches for Initial Hit Identification

High-throughput screening (HTS) is a critical tool for the initial identification of bioactive compounds. In a typical HTS campaign for a compound like this compound, the molecule would be tested against a large panel of diverse biological targets. This process allows for the rapid assessment of potential "hits" and provides a preliminary understanding of the compound's selectivity profile. The screening is usually performed at a single concentration to identify targets that warrant further investigation.

Dose-Response Characterization and Potency Determination in Biochemical Assays

Following the identification of initial hits from HTS, dose-response studies are conducted to characterize the potency of the compound at the identified targets. These biochemical assays involve incubating varying concentrations of this compound with the target protein. The resulting data is used to generate dose-response curves, from which key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are derived. These values provide a quantitative measure of the compound's potency.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

If the compound is found to interact with an enzyme, detailed kinetic studies are necessary to elucidate its mechanism of action. These studies would determine whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. By analyzing the effect of the compound on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), a deeper understanding of its inhibitory mechanism can be achieved.

Cellular Assays for Biological Efficacy and Mechanistic Elucidation

Subsequent to biochemical characterization, cellular assays are employed to assess the biological efficacy of the compound in a more physiologically relevant context and to further investigate its mechanism of action.

Primary Cell Culture Models for Advanced Mechanistic Investigations

To further enhance the physiological relevance of the findings, primary cell culture models are often used. These cells are isolated directly from tissues and more closely mimic the in vivo environment compared to immortalized cell lines. Utilizing primary cells allows for a more advanced investigation into the mechanistic details of how this compound exerts its effects in a setting that better represents a specific tissue or disease state.

Analysis of Intracellular Signaling Cascades and Downstream Effectors

No information is available in the public domain regarding the analysis of intracellular signaling cascades or the identification of downstream effectors for this compound. Research on related but structurally distinct compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide, has investigated interactions with pathways like the Rho-associated coiled-coil containing protein kinase (ROCK) signaling cascade. google.com However, these findings cannot be extrapolated to this compound.

In Vivo Preclinical Models for Therapeutic Efficacy Exploration

There are no published studies detailing the use of this compound in in vivo preclinical models for therapeutic efficacy exploration.

No information exists on the selection and validation of any disease-relevant animal models for the study of this compound.

There is no available data on the identification or validation of pharmacodynamic biomarkers in preclinical studies involving this compound.

Elucidation of Molecular Mechanisms of Action for this compound at the Target Level

The molecular mechanism of action for this compound has not been elucidated in any publicly accessible research.

No target engagement or allosteric modulation studies for this compound have been published. While research into other pyridine (B92270) and benzamide (B126) derivatives has explored concepts such as allosteric modulation of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5), this is not indicative of the activity of the specific compound . evitachem.com

There is no information available regarding the exploration of multi-target activity profiles for this compound.

Computational Chemistry and Molecular Modeling Studies of 2 Ethyl N Pyridin 4 Ylmethyl Butanamide

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) approaches are pivotal when the three-dimensional structure of the biological target is unknown. These methods utilize the information from a set of molecules known to be active to develop a model that predicts the activity of new or untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For 2-ethyl-N-(pyridin-4-ylmethyl)butanamide and its analogs, a 2D-QSAR model can be developed to predict their potential biological activities. semanticscholar.org This involves the calculation of various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known activities is divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide array of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like gene expression programming are employed to build the predictive model. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a series of analogs of this compound, the following descriptors are hypothesized to be significant in a QSAR model:

Descriptor TypeSpecific Descriptor ExamplesPotential Influence on Activity
Topological Balaban J index, Kier & Hall connectivity indicesRelates to molecular size, shape, and branching.
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity.
Steric Molar refractivity, Verloop sterimol parametersPertains to the volume and shape of the molecule.
Hydrophobic LogPGoverns the compound's partitioning between aqueous and lipid environments.

The resulting QSAR models, whether linear or non-linear, can provide valuable insights into the structure-activity landscape and guide the design of new analogs with potentially enhanced activity. semanticscholar.org

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is another powerful LBDD technique used to identify novel compounds with the potential to exhibit similar biological activity. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.netunivie.ac.at

For this compound, a hypothetical pharmacophore model can be generated based on its key structural features. This model would likely include:

A hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring).

A hydrogen bond donor (the N-H group of the amide).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrophobic feature (the ethyl group).

This pharmacophore model can then be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.govmdpi.com The aim is to identify structurally diverse compounds that match the pharmacophoric features and, therefore, have a higher probability of being active. The hits from the virtual screening can then be subjected to further computational analysis and experimental testing.

The virtual screening workflow typically involves:

Generation of a validated pharmacophore model. mdpi.com

Screening of large compound libraries (e.g., ZINC, Maybridge). nih.gov

Filtering of hits based on drug-likeness criteria (e.g., Lipinski's rule of five).

Prioritization of hits for further investigation.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to understand and predict the binding of a ligand to its receptor.

Molecular Docking and Binding Affinity Prediction with Recombinant Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr For this compound, molecular docking studies can be performed with a relevant recombinant protein to elucidate its binding mode and predict its binding affinity. ceon.rs

The docking process involves:

Preparation of the Receptor and Ligand: The 3D structures of the protein and the ligand are prepared for the docking simulation. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: The ligand is placed in the active site of the receptor, and its conformational space is explored to find the most favorable binding pose.

Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed.

A hypothetical molecular docking study of this compound with a protein kinase might reveal the following interactions:

Interaction TypeInteracting Residues (Hypothetical)
Hydrogen Bond The pyridine nitrogen with a backbone NH of a hinge region residue.
Hydrogen Bond The amide NH with the side chain of an aspartate residue.
Hydrophobic Interaction The ethyl group with a hydrophobic pocket formed by leucine (B10760876) and valine residues.

The predicted binding affinity, often expressed as a docking score or in kcal/mol, provides an estimation of the ligand's potency.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. researchgate.net Following molecular docking, an MD simulation of the this compound-protein complex can be performed to assess its stability and observe any conformational changes. peerj.com

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is evaluated.

A 100-nanosecond MD simulation could reveal that the key hydrogen bonds identified in the docking study remain stable, confirming the predicted binding mode.

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics (excluding human data/safety)

In silico ADME prediction tools are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound. mdpi.com Various computational models can be used to predict the ADME profile of this compound. nih.gov

A predictive ADME profile for this compound might look like this:

ADME PropertyPredicted Value/CharacteristicComputational Method/Server
Absorption High intestinal absorptionBOILED-Egg model (SwissADME) nih.gov
Distribution Likely to be a P-glycoprotein substrateADMETLab mdpi.com
Metabolism Predicted to be a substrate for CYP3A4pkCSM nih.gov
Excretion Low predicted total clearancepkCSM nih.gov

These predictions are based on the compound's structural features and are valuable for identifying potential liabilities early on, allowing for structural modifications to improve the ADME profile.

Insufficient Data Available for Metabolic and Pharmacokinetic Profiling of this compound

Comprehensive searches for scientific literature and data concerning the metabolic fate and biotransformation of the chemical compound this compound have yielded no specific results. In-depth inquiries into its in vitro metabolic stability, key metabolizing enzymes, major metabolic pathways, and preclinical pharmacokinetic profiles in animal models did not return any available research findings.

As a result, it is not possible to provide a detailed and scientifically accurate article on the metabolic and pharmacokinetic characteristics of this compound as requested. The creation of such an article would necessitate speculative and unverified information, which would not adhere to the required standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are required to elucidate the metabolic and pharmacokinetic properties of this specific compound. Without such primary data, any discussion on its absorption, distribution, metabolism, and elimination remains purely theoretical.

Analytical Methodologies for the Characterization and Quantification of 2 Ethyl N Pyridin 4 Ylmethyl Butanamide in Research Settings

Chromatographic Techniques for Purity Assessment and Quantification in Synthetic Samples

Chromatographic methods are central to separating 2-ethyl-N-(pyridin-4-ylmethyl)butanamide from unreacted starting materials, byproducts, and other impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are primary techniques for assessing the purity and quantifying synthetic samples of this compound. The development of a robust method is critical for achieving accurate and reproducible results.

A typical HPLC method for a compound like this compound would involve a reversed-phase approach. nih.gov The separation is generally achieved on a C18-bonded silica (B1680970) column, which is effective for separating moderately polar to nonpolar compounds. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample mixture. nih.gov

UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis

ParameterHPLC ConditionUPLC ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmC18 is a versatile stationary phase for a wide range of analytes. UPLC uses smaller particles for higher efficiency.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry and controls pH.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B in 15 min5% to 95% B in 5 minSeparates compounds with a range of polarities. UPLC allows for much faster gradients.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for the column dimensions to maintain efficiency.
Detection PDA Detector (254 nm)PDA Detector (254 nm)The pyridine (B92270) and amide chromophores are expected to absorb in the UV range. A photodiode array (PDA) detector allows for spectral confirmation.
Injection Vol. 5 µL1 µLSmaller injection volumes are used in UPLC to prevent column overload.

This proposed method would be validated for linearity, accuracy, precision, and specificity to ensure its suitability for routine analysis. nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. nih.gov For a compound to be suitable for GC analysis, it must be volatile and thermally stable. Given its molecular weight and structure, this compound should be amenable to GC analysis.

In some cases, derivatization may be employed to improve the chromatographic properties of analytes, such as increasing volatility or reducing peak tailing, although this may not be strictly necessary for this compound. nih.govosti.gov For instance, silylation is a common derivatization technique, but for N-substituted amides, direct analysis is often possible. osti.gov

The separation would typically be performed on a mid-polarity capillary column. ojp.gov The elution order of related compounds in GC is often related to factors like boiling point and steric hindrance around functional groups. ojp.gov

Table 2: Predicted GC-MS Parameters

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA common, low-bleed, mid-polarity column suitable for a wide range of semi-volatile compounds. sigmaaldrich.com
Carrier Gas Helium, constant flow ~1 mL/minInert carrier gas providing good efficiency.
Oven Program 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 minA temperature ramp is necessary to elute the compound in a reasonable time with good peak shape.
Injector Temp. 280°CEnsures rapid volatilization of the sample without thermal degradation.
Detector Mass Spectrometer (EI mode)Provides both retention time and mass spectral data for confident identification. nih.govosti.gov

Chiral Separation Techniques for Enantiomeric Purity

The structure of this compound contains a stereogenic center at the carbon atom bearing the ethyl group (C2 of the butanamide moiety). Therefore, the compound exists as a pair of enantiomers. In many applications, particularly in pharmacology, it is crucial to separate and quantify these enantiomers. Chiral HPLC is the most common technique for this purpose. mdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds. mdpi.com The selection of the appropriate CSP and mobile phase is often empirical and requires screening several different columns and solvent systems. mdpi.com

Both normal-phase (e.g., hexane/isopropanol) and reversed-phase elution modes can be effective for the chiral separation of pyridine-containing compounds. mdpi.com

Spectroscopic Approaches for Structural Confirmation and Elucidation of Metabolites

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the synthesized this compound and for identifying potential metabolites in biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for the full assignment of all proton and carbon signals in this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. utah.edu

2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing the structure together. utah.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale/Comments
Amide N-H ~8.0-8.5 (broad s)-Broad signal, chemical shift is concentration and solvent dependent.
Pyridine H-2, H-6 ~8.5 (d)~150Protons adjacent to the pyridine nitrogen are deshielded.
Pyridine H-3, H-5 ~7.2 (d)~122Protons beta to the pyridine nitrogen.
CH₂ (benzyl) ~4.5 (d)~43Methylene (B1212753) group adjacent to the pyridine ring and amide nitrogen; doublet due to coupling with N-H.
CH (butanamide) ~2.1 (m)~50Methine proton at the chiral center.
CH₂ (ethyl) ~1.6 (m)~25Methylene protons of the ethyl group.
CH₃ (ethyl) ~0.9 (t)~11Methyl protons of the ethyl group.
C=O (amide) -~175Carbonyl carbon, typically downfield in the ¹³C spectrum. rsc.org
Pyridine C-4 -~148Quaternary carbon of the pyridine ring attached to the CH₂ group.

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. whitman.edu

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-Orbitrap or LC-QTOF), can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the elemental formula. nih.gov

Electron Ionization (EI), typically used in GC-MS, and Electrospray Ionization (ESI), used in LC-MS, are common ionization methods. Under ESI conditions, the compound would likely be observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov

The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways would include: researchgate.netmiamioh.edu

Alpha-cleavage adjacent to the amide carbonyl group.

Cleavage of the benzylic C-N bond , leading to the formation of a stable pyridin-4-ylmethyl cation (m/z 92) or a related tropylium-type ion.

Loss of the ethyl or butanoyl groups from the molecular ion.

Table 4: Predicted Key Mass Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment StructureFragmentation Pathway
221.16 [M+H]⁺Protonated molecular ion
129.11 [C₈H₁₃NO]⁺Loss of the pyridyl group
92.05 [C₆H₆N]⁺Cleavage of the N-CH₂ bond to give the pyridin-4-ylmethyl fragment

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity of the compound and distinguish it from isomers. researchgate.netlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

While no specific experimental IR or UV-Vis spectra for this compound have been published, the expected spectral characteristics can be inferred from its structural components: a secondary amide, an ethyl group, and a pyridine ring.

Infrared (IR) Spectroscopy: Theoretically, the IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its principal functional groups. These would include:

N-H Stretching: A moderate to strong band is anticipated in the region of 3300-3500 cm⁻¹ for the secondary amide N-H bond.

C=O Stretching (Amide I): A strong absorption band is expected between 1630 and 1680 cm⁻¹ due to the carbonyl group of the amide.

N-H Bending (Amide II): A band in the range of 1520-1570 cm⁻¹ would likely be observed, corresponding to the N-H bending vibration coupled with C-N stretching.

C-H Stretching: Aliphatic C-H stretching from the ethyl and methylene groups would appear around 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be expected just above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring would show characteristic aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring, which acts as the primary chromophore. The pyridine moiety typically displays π → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent environment and the substitution on the pyridine ring.

Development of Bioanalytical Methods for Quantification in Biological Matrices (e.g., plasma, tissue extracts from preclinical studies)

There is currently no specific, published bioanalytical method for the quantification of this compound in biological matrices such as plasma or tissue extracts from preclinical studies. The development of such a method would be a critical step in understanding the pharmacokinetics and distribution of the compound in a biological system.

Typically, the development of a bioanalytical method for a compound like this compound would involve techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The process would include:

Method Development: This would involve selecting an appropriate chromatographic column, mobile phase, and detector. For a compound with a basic pyridine nitrogen, reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a pH modifier (e.g., formic acid or ammonium acetate) would be a logical starting point.

Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is crucial. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation: The developed method would need to be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

Without experimental data, any discussion of specific methodologies remains speculative. Further research and publication in this area are needed to establish validated analytical techniques for this compound.

Potential Therapeutic and Research Applications of 2 Ethyl N Pyridin 4 Ylmethyl Butanamide As a Pharmacological Agent

Exploration of Specific Disease Areas Based on Preclinical Efficacy and Mechanistic Insights

There is currently no available research detailing any preclinical studies conducted on 2-ethyl-N-(pyridin-4-ylmethyl)butanamide. Consequently, its efficacy in any specific disease area remains unknown, and no mechanistic insights have been published.

Potential as a Lead Compound for Further Preclinical Drug Development

Without any data on its biological activity, it is not possible to assess the potential of this compound as a lead compound for the development of new drugs. A lead compound is typically a chemical starting point that has some desired biological activity.

Applications in Chemical Biology Research, such as Affinity Probes or Tool Compounds

There are no records of this compound being synthesized or utilized as an affinity probe or a tool compound in chemical biology research. Such applications would require knowledge of its binding partners and biological activity, which is not currently available.

Future Research Directions and Unaddressed Challenges in 2 Ethyl N Pyridin 4 Ylmethyl Butanamide Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The journey of any new chemical entity from a concept to a potential therapeutic agent begins with its synthesis. For 2-ethyl-N-(pyridin-4-ylmethyl)butanamide, future research would necessitate the development of efficient and sustainable methods for its production.

A primary focus would be on amide coupling procedures . Traditional methods often require harsh conditions and produce significant waste. Future synthetic strategies could explore:

Catalytic Amide Formation: The use of catalysts can enable amide bond formation under milder conditions, reducing energy consumption and by-product formation. Research into novel catalysts, potentially based on earth-abundant metals, would be a key area.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes in synthesis is a hallmark of green chemistry. Investigating the potential for enzymatic coupling of a 2-ethylbutanoic acid derivative and 4-(aminomethyl)pyridine (B121137) could provide a highly selective and environmentally friendly synthetic route.

A comparative table of potential synthetic methodologies is presented below:

Synthetic MethodPotential AdvantagesPotential Challenges
Conventional Amide Coupling Well-established chemistryOften requires stoichiometric activating agents, can generate significant waste.
Catalytic Amide Formation Milder reaction conditions, reduced wasteCatalyst development and optimization can be time-consuming.
Flow Chemistry Synthesis Improved safety, scalability, and reproducibilityRequires specialized equipment and process development.
Biocatalytic Synthesis High selectivity, environmentally friendlyEnzyme discovery and engineering may be necessary.

Development of Advanced Preclinical Model Systems for Enhanced Efficacy Evaluation

To evaluate the therapeutic potential of this compound, robust preclinical models that can accurately predict human responses are essential. Moving beyond traditional cell culture and animal models will be crucial for a comprehensive efficacy assessment.

Future research in this area should focus on:

Three-Dimensional (3D) Cell Cultures: 3D culture systems, such as spheroids and organoids, more closely mimic the in vivo microenvironment compared to conventional 2D cultures. international-pharma.com These models could provide more relevant data on the compound's activity. international-pharma.com

Organ-on-a-Chip Technology: Microphysiological systems, or "organs-on-a-chip," allow for the culture of human cells in a dynamic environment that recapitulates organ-level function. international-pharma.com A gut-liver-on-a-chip model, for instance, could be used to study the absorption and metabolism of orally administered this compound. international-pharma.com

Humanized Animal Models: For in vivo studies, the use of animal models that have been genetically modified to express human genes or harbor human cells or tissues can provide more translatable data.

Deepening Mechanistic Understanding at the Systems Biology Level

Understanding how this compound exerts its effects at a molecular level is fundamental to its development. A systems biology approach, which considers the complex interactions within a biological system, would be invaluable.

Key research directions would include:

Target Identification and Validation: The initial step is to identify the molecular target(s) of the compound. This could involve techniques such as affinity chromatography-mass spectrometry or computational target prediction.

Pathway Analysis: Once a target is identified, pathway analysis can elucidate the downstream signaling cascades affected by the compound. This helps in understanding the broader biological consequences of target engagement.

Network Pharmacology: This approach aims to understand the effect of a drug on the entire biological network. By integrating data from various "omics" technologies, a comprehensive picture of the compound's mechanism of action can be constructed.

Integration of Omics Technologies (e.g., proteomics, metabolomics) in Pharmacological Characterization

Omics technologies, which allow for the large-scale study of biological molecules, are powerful tools for characterizing the pharmacological effects of a new compound. nih.govkyinno.com

Proteomics: The study of the entire set of proteins in a biological sample can reveal changes in protein expression and post-translational modifications induced by this compound. nih.gov This can provide insights into the compound's mechanism of action and identify potential biomarkers of its activity. nih.gov

Metabolomics: The analysis of metabolites can provide a functional readout of the physiological state of a cell or organism. kyinno.com Metabolomic profiling can help to understand the metabolic pathways affected by the compound and identify potential off-target effects.

Genomics and Transcriptomics: While genomics looks at the entire set of genes, transcriptomics analyzes the set of all RNA transcripts. These technologies can identify genetic factors that may influence an individual's response to the compound and reveal changes in gene expression that result from its administration. nih.gov

Omics TechnologyInformation GainedPotential Application in this compound Research
Proteomics Changes in protein expression and modifications. nih.govTarget identification, biomarker discovery. nih.gov
Metabolomics Alterations in metabolic pathways. kyinno.comUnderstanding physiological effects, identifying off-target effects.
Genomics Genetic variations influencing drug response. nih.govPatient stratification, personalized medicine approaches. nih.gov
Transcriptomics Changes in gene expression. nih.govMechanistic insights, pathway analysis.

Strategies for Overcoming Preclinical Development Hurdles and Enhancing Translational Potential

The transition from a promising preclinical candidate to a clinically successful drug is fraught with challenges. Proactive strategies to address these hurdles are essential for enhancing the translational potential of this compound.

Future efforts should be directed towards:

Early Assessment of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its success. Early in vitro and in silico ADME profiling can help to identify and address potential liabilities.

Solubility and Bioavailability Enhancement: Poor solubility and bioavailability are common reasons for preclinical failure. Formulation strategies, such as the use of amorphous solid dispersions or lipid-based delivery systems, can be explored to improve these properties.

Predictive Toxicology: Utilizing in silico models and advanced in vitro systems (like organ-on-a-chip) for early toxicity screening can help to de-risk the compound before it enters more extensive and costly in vivo studies. international-pharma.com

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of novel compounds like this compound and pave the way for the next generation of small molecule medicines.

Q & A

Q. What are the standard synthesis protocols for 2-ethyl-N-(pyridin-4-ylmethyl)butanamide, and how can reaction yields be optimized?

Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-ethylbutanoic acid with 4-(aminomethyl)pyridine using coupling agents like HATU or DCC in anhydrous DMF .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Reaction yields (typically 60–75%) can be improved by adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (1.2–1.5 eq) .
  • Monitoring : TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Reaction Optimization Parameters

ParameterRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, DCMTHF+15%
Temperature (°C)50, 60, 8080+10%
Catalyst (eq)1.0, 1.2, 1.51.2+8%

Q. How is the structural integrity of this compound confirmed?

Key analytical methods include:

  • NMR : 1^1H NMR (δ 8.5 ppm for pyridine protons, δ 3.9 ppm for CH2_2 adjacent to amide) and 13^13C NMR (δ 170 ppm for carbonyl) .
  • IR : Peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 1550 cm1^{-1} (pyridine ring vibrations) .
  • Mass Spectrometry : ESI-MS (expected [M+H]+ = 249.3 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly in acidic conditions (pH <3, ~50% decomposition in 24h) due to amide hydrolysis. Stable in neutral/basic conditions (pH 7–9, <5% degradation) .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can researchers identify potential pharmacological targets for this compound?

  • In Silico Screening : Molecular docking against targets like kinase enzymes or GPCRs (e.g., using AutoDock Vina) .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase activity measured via ADP-Glo™) or receptor binding studies (radioligand displacement) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cell lines .

Q. How should contradictory data on bioactivity between studies be addressed?

  • Variable Analysis : Use factorial design (e.g., 2k^k design) to test factors like solvent purity, cell line viability, and assay incubation time .
  • Replication : Perform triplicate experiments with independent synthesis batches.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} normalization) .

Q. What strategies are recommended for in vivo testing of this compound?

  • Pharmacokinetics (PK) : Administer via intravenous/oral routes in rodent models; measure plasma half-life using LC-MS/MS .
  • Toxicity : Acute toxicity studies (OECD 423 guidelines) to determine LD50_{50} .
  • Bioavailability : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Kinetic Analysis : Determine Km_m and Vmax_{max} for enzyme inhibition .
  • Cellular Imaging : Fluorescence tagging (e.g., FITC conjugate) to track subcellular localization .
  • Proteomics : SILAC labeling to identify protein interaction partners .

Q. How can solubility challenges be mitigated during formulation?

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Hydrochloride salt synthesis (improves solubility by 3–5×) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
LogP (octanol/water)2.8 ± 0.3Shake-flask
Aqueous Solubility (25°C)0.12 mg/mLHPLC-UV
pKa4.1 (pyridine), 9.8 (amide)Potentiometric titration

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Analog Synthesis : Modify pyridine substituents (e.g., 4-fluoro vs. 4-methoxy) and measure bioactivity .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate structural descriptors with activity .

Q. How can degradation products be characterized during stability studies?

  • LC-HRMS : Identify hydrolyzed products (e.g., 2-ethylbutanoic acid and 4-(aminomethyl)pyridine) .
  • Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and oxidizers (H2_2O2_2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.